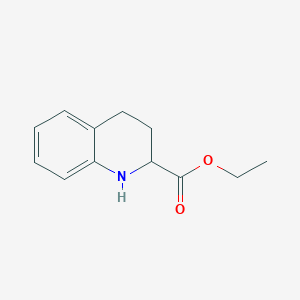

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZFBAEEZXPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320458 | |

| Record name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4620-34-2 | |

| Record name | 4620-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the core synthetic methodologies, presents quantitative data for reaction optimization, and provides detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The tetrahydroquinoline moiety is a privileged structure found in numerous pharmaceuticals and natural products. The controlled synthesis of this specific carboxylate derivative allows for further functionalization and the development of novel therapeutic agents. The primary and most effective route to this compound is through the catalytic hydrogenation of its aromatic precursor, ethyl 2-quinolinecarboxylate.

Core Synthetic Methodology: Catalytic Hydrogenation

The synthesis of this compound is most commonly achieved via the catalytic hydrogenation of ethyl 2-quinolinecarboxylate. This reaction involves the reduction of the quinoline ring system using molecular hydrogen in the presence of a metal catalyst.

A general workflow for this transformation is outlined below:

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency, selectivity, and yield.

Catalytic Systems

A variety of heterogeneous and homogeneous catalysts can be employed for the hydrogenation of quinolines.

-

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, allowing for easy separation and recycling. Common examples include:

-

Palladium on Carbon (Pd/C)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Raney Nickel (Raney Ni)

-

Rhodium on Carbon (Rh/C)

-

Cobalt-based catalysts

-

-

Homogeneous Catalysts: These catalysts are soluble in the reaction medium and often offer higher selectivity and activity under milder conditions. Iridium and Rhodium-based complexes are particularly effective for the asymmetric hydrogenation of quinolines, which is crucial for the synthesis of chiral drug candidates.

Reaction Parameters

The optimization of reaction parameters is essential for achieving high yields and purity of the desired product.

| Parameter | Typical Range | Remarks |

| Catalyst Loading | 1 - 10 mol% | Higher loadings can increase reaction rates but also costs. |

| Solvent | Ethanol, Methanol, Acetic Acid, Ethyl Acetate | The choice of solvent can affect catalyst activity and substrate solubility. |

| Temperature | 25 - 100 °C | Higher temperatures generally increase the reaction rate but may lead to side reactions. |

| Hydrogen Pressure | 1 - 100 atm | Higher pressures are often required for complete reduction of the aromatic ring. |

| Reaction Time | 2 - 48 hours | Monitored by techniques such as TLC or LC-MS to determine completion. |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on established procedures for the catalytic hydrogenation of quinoline derivatives.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a standard procedure using a widely available and cost-effective heterogeneous catalyst.

Materials:

-

Ethyl 2-quinolinecarboxylate

-

10% Palladium on Carbon (10% Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Celite®

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Ethyl 2-quinolinecarboxylate (1.0 eq) in ethanol to a concentration of 0.1-0.5 M.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Asymmetric Hydrogenation using a Chiral Iridium Catalyst

This protocol is designed for the enantioselective synthesis of this compound, which is crucial for the development of chiral pharmaceuticals.

Materials:

-

Ethyl 2-quinolinecarboxylate

-

[Ir(COD)Cl]₂ (Iridium catalyst precursor)

-

Chiral phosphine ligand (e.g., (R)-MeO-BIPHEP)

-

Iodine (I₂)

-

Toluene (anhydrous)

-

Hydrogen gas (high purity)

Equipment:

-

Schlenk line and glassware for air-sensitive reactions

-

High-pressure reaction vessel

-

Magnetic stirrer

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (e.g., 1 mol%) and the chiral phosphine ligand (e.g., 2.2 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. Iodine (e.g., 5 mol%) is then added, and the mixture is stirred for another 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate high-pressure reaction vessel, Ethyl 2-quinolinecarboxylate (1.0 eq) is dissolved in anhydrous toluene.

-

Hydrogenation: The prepared catalyst solution is transferred to the reaction vessel containing the substrate via cannula. The vessel is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours).

-

Work-up and Purification: After cooling and venting, the solvent is removed under reduced pressure. The residue is purified by flash chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by HPLC analysis on a chiral stationary phase.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of tetrahydroquinolines from quinolines, providing a basis for comparison of different catalytic systems.

| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 10% Pd/C | 2-Substituted Quinoline | Ethanol | 50 | 10 | 12 | >95 | N/A |

| Ru/C | Quinolines | Water | 80 | 50 | 6 | 98 | N/A |

| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | 2-Alkylquinolines | Toluene | 60 | 50 | 24 | 95 | up to 96 |

| Co@SiO₂ | Quinolines | Methanol | 100 | 40 | 16 | High | N/A |

| Raney Ni | Quinolines | Water | 100 | 50 | 24 | >90 | N/A |

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Property | Data |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.0-6.5 (m, 4H, Ar-H), ~4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), ~4.0 (br s, 1H, NH), ~3.8 (dd, 1H, CH-CO₂Et), ~2.9 (m, 2H, CH₂), ~2.2 (m, 2H, CH₂), ~1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~174 (C=O), ~144 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-C), ~117 (Ar-CH), ~114 (Ar-CH), ~61 (OCH₂CH₃), ~57 (CH-CO₂Et), ~42 (CH₂), ~27 (CH₂), ~14 (OCH₂CH₃) |

| Mass Spectrometry (ESI+) | m/z 206.1176 [M+H]⁺ |

Note: The NMR data provided are estimated values based on the structure and may vary slightly depending on the solvent and experimental conditions.

Logical Relationships in Asymmetric Catalysis

The enantioselectivity in asymmetric hydrogenation is governed by the interaction between the substrate, the chiral catalyst, and the hydrogen source. The following diagram illustrates the key relationships in this process.

Conclusion

The synthesis of this compound is a well-established transformation that primarily relies on the catalytic hydrogenation of the corresponding quinoline precursor. This guide has provided a detailed overview of the synthetic methodologies, including practical experimental protocols and key reaction parameters. The choice of catalyst and reaction conditions can be tailored to achieve high yields and, in the case of asymmetric synthesis, high enantioselectivity. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Povarov Reaction for the Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Povarov reaction for the synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a key scaffold in medicinal chemistry. The document details the reaction mechanism, presents quantitative data from relevant studies, and offers a detailed experimental protocol. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows.

Introduction to the Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[1][2] It is formally classified as an aza-Diels-Alder reaction, involving a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is typically formed in situ from an aniline and an aldehyde.[3][4] The reaction is generally catalyzed by a Lewis acid or a Brønsted acid.[5]

This guide focuses on the three-component Povarov reaction between an aniline, ethyl glyoxylate (as the aldehyde component), and an electron-rich alkene to yield this compound. This particular heterocyclic structure is of significant interest in drug discovery due to the prevalence of the tetrahydroquinoline core in biologically active compounds.

Reaction Mechanism

The mechanism of the Povarov reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise pathway involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[5][6] The operative mechanism can be influenced by the specific substrates and catalysts employed.[1]

A generally accepted stepwise mechanism for the Lewis acid-catalyzed Povarov reaction to synthesize this compound is as follows:

-

Imine Formation: The reaction commences with the condensation of an aniline and ethyl glyoxylate to form an N-arylimine. This step is often facilitated by the Lewis acid catalyst, which activates the carbonyl group of the ethyl glyoxylate.

-

Lewis Acid Activation: The Lewis acid catalyst coordinates to the nitrogen atom of the imine, increasing its electrophilicity.

-

Nucleophilic Attack: The electron-rich alkene attacks the activated iminium ion in a Mannich-type reaction, forming a carbocationic intermediate.

-

Intramolecular Cyclization: The aromatic ring of the aniline derivative then attacks the carbocation in an intramolecular Friedel-Crafts-type reaction to form the six-membered ring of the tetrahydroquinoline system.

-

Deprotonation: A final deprotonation step regenerates the aromaticity of the aniline ring and yields the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for a Povarov reaction involving an aniline, ethyl glyoxylate, and a dienophile, based on a study utilizing norbornene as the alkene component.[1] While not the exact synthesis of the title compound with a simple alkene, it provides valuable insights into the reaction's efficiency.

| Entry | Aniline | Aldehyde | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | Aniline | Ethyl Glyoxylate | Norbornene | BF₃·OEt₂ (20) | CH₂Cl₂ | 12 | 85 | >20:1 |

| 2 | 4-Methoxyaniline | Ethyl Glyoxylate | Norbornene | BF₃·OEt₂ (20) | CH₂Cl₂ | 12 | 90 | >20:1 |

| 3 | 4-Chloroaniline | Ethyl Glyoxylate | Norbornene | BF₃·OEt₂ (20) | CH₂Cl₂ | 12 | 78 | >20:1 |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a substituted this compound derivative via a three-component Povarov reaction.

Note: The following protocol is adapted from the Lewis acid-catalyzed Povarov reaction of an aniline, ethyl glyoxylate, and norbornene, as a direct protocol for the synthesis with a simple enol ether was not available in the searched literature.[1] This serves as a representative procedure that can be optimized for different dienophiles.

4.1. Materials and Methods

-

Reactants:

-

Aniline (or substituted aniline)

-

Ethyl glyoxylate (typically as a 50% solution in toluene)

-

Dienophile (e.g., ethyl vinyl ether, 2,3-dihydrofuran, or other electron-rich alkene)

-

Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))

-

-

Solvent: Dichloromethane (CH₂Cl₂), anhydrous

-

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inlet

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

4.2. Reaction Procedure

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 mmol, 1.0 equiv).

-

Dissolve the aniline in anhydrous dichloromethane (5 mL).

-

Add the ethyl glyoxylate solution (1.2 mmol, 1.2 equiv) to the stirred solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst, BF₃·OEt₂ (0.2 mmol, 20 mol%), to the reaction mixture.

-

Stir the mixture at 0 °C for 15 minutes to facilitate the in situ formation of the N-arylimine.

-

Add the dienophile (e.g., ethyl vinyl ether) (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

4.3. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic and procedural aspects of the Povarov reaction.

Caption: Povarov Reaction Mechanism.

Caption: Experimental Workflow.

References

- 1. acs.figshare.com [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Asymmetric Synthesis of Chiral Ethyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral 1,2,3,4-tetrahydroquinolines, particularly those functionalized at the 2-position with a carboxylate group, represent a privileged scaffold in medicinal chemistry due to their presence in numerous biologically active molecules. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, with a focus on catalytic enantioselective methods.

Core Synthetic Strategies

The most prominent and effective method for the asymmetric synthesis of the target molecule is the aza-Diels-Alder reaction , also known as the Povarov reaction. This [4+2] cycloaddition typically involves the reaction of an in situ generated N-arylimine with an electron-rich alkene. For the synthesis of this compound, a three-component approach is often employed, utilizing an aniline, ethyl glyoxylate (as the source of the ester functionality), and an ethyl vinyl ether or a similar dienophile.

The key to achieving high enantioselectivity lies in the use of chiral catalysts. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) , have emerged as the catalysts of choice for this transformation.[1][2] These catalysts can activate the imine electrophile through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the cycloaddition.[1][2]

Catalytic Systems and Performance

Various chiral phosphoric acids, derived from scaffolds like BINOL and SPINOL, have been successfully applied to the asymmetric aza-Diels-Alder reaction. The steric and electronic properties of the catalyst's 3,3'-substituents play a crucial role in determining the yield and enantioselectivity of the reaction.

| Catalyst Type | Key Features | Typical Yield (%) | Typical Enantiomeric Excess (% ee) | Reference |

| Chiral Phosphoric Acid (CPA) | BINOL- or SPINOL-derived, acts as a Brønsted acid catalyst. | 70-95 | 85-99 | [1][2] |

| Chiral Lewis Acids | Metal complexes with chiral ligands (e.g., Cu(II), Sc(III)). | 60-90 | 70-95 | |

| Organocatalysts | Proline and its derivatives. | 50-85 | 60-90 |

Experimental Protocols

Representative Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Three-Component Aza-Diels-Alder Reaction

This protocol is a generalized procedure based on methodologies reported in the literature for similar transformations.[1]

Materials:

-

Substituted aniline (1.0 mmol)

-

Ethyl glyoxylate (50% solution in toluene, 1.2 mmol)

-

Ethyl vinyl ether (3.0 mmol)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.05 mmol, 5 mol%)

-

Anhydrous toluene (5.0 mL)

-

Molecular sieves (4 Å, 100 mg)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the chiral phosphoric acid catalyst and molecular sieves.

-

Add the substituted aniline to the tube.

-

Add anhydrous toluene via syringe and stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the ethyl glyoxylate solution dropwise over 5 minutes.

-

Add the ethyl vinyl ether in one portion.

-

Stir the reaction mixture at the same temperature for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Reaction Mechanism and Stereochemical Control

The widely accepted mechanism for the CPA-catalyzed asymmetric Povarov reaction involves the formation of a chiral ion pair between the protonated imine and the chiral phosphate anion. This organized transition state assembly dictates the facial selectivity of the dienophile's approach to the imine, leading to the observed enantioselectivity.

Caption: Proposed mechanism for the CPA-catalyzed asymmetric Povarov reaction.

Experimental Workflow

The general workflow for developing and optimizing the asymmetric synthesis of the target compound is outlined below. This process involves catalyst screening, reaction condition optimization, and finally, scale-up and product characterization.

Caption: A typical experimental workflow for asymmetric synthesis.

Conclusion

The asymmetric synthesis of this compound is a well-addressed challenge in organic synthesis, with the chiral Brønsted acid-catalyzed aza-Diels-Alder reaction standing out as a robust and highly effective strategy. The use of chiral phosphoric acids, in particular, allows for the production of the target molecule with excellent enantioselectivities under mild reaction conditions. This technical guide provides a foundational understanding for researchers and professionals in the field to develop and optimize synthetic routes to this important class of chiral heterocycles for applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific ester, this document also includes relevant data from its parent compound, 1,2,3,4-tetrahydroquinoline, to provide a broader context for its chemical behavior. This guide covers its physicochemical properties, spectral data, and common synthetic approaches. Furthermore, it delves into the biological significance of the tetrahydroquinoline scaffold, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The data presented is a combination of computed values for the target compound and experimental data for the related structure, 1,2,3,4-tetrahydroquinoline, to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 205.25 g/mol | --INVALID-LINK--[2] |

| CAS Number | 4620-34-2 | --INVALID-LINK--[2] |

| Appearance | Yellow liquid (for 1,2,3,4-tetrahydroquinoline) | --INVALID-LINK--[3] |

| Boiling Point | 249 °C (for 1,2,3,4-tetrahydroquinoline) | --INVALID-LINK--[4] |

| Melting Point | 15.0°C to 17.0°C (for 1,2,3,4-tetrahydroquinoline) | --INVALID-LINK--[4] |

| Solubility | Soluble in ethanol; <1g/L in water (20°C) (for 1,2,3,4-tetrahydroquinoline) | --INVALID-LINK--[4] |

| Density | 1.0600 g/mL (for 1,2,3,4-tetrahydroquinoline) | --INVALID-LINK--[4] |

| Refractive Index (n20/D) | 1.593 (for 1,2,3,4-tetrahydroquinoline) | --INVALID-LINK--[5] |

| pKa | Data not available | |

| LogP (Computed) | 2.6 | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

Spectral Data

Expected Spectral Characteristics:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzene ring, the protons of the heterocyclic ring, and the ethyl ester group. Specifically, a triplet and a quartet for the ethyl group, and multiplets for the methylene and methine protons of the tetrahydroquinoline ring.

-

¹³C NMR: The spectrum would feature signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), the C=O stretch of the ester (around 1730 cm⁻¹), and C=C stretches of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 205.25. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functionality.

Experimental Protocols: Synthesis of the Tetrahydroquinoline Core

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various methods. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient strategy for generating substituted tetrahydroquinolines.[6] One such approach involves the reduction of a nitro group, followed by intramolecular cyclization and further reduction.[6]

A common and versatile method for the synthesis of tetrahydroisoquinolines, a closely related class of compounds, is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

General Protocol for Pictet-Spengler Reaction:

-

Iminium Ion Formation: A β-arylethylamine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form an intermediate iminium ion.

-

Electrophilic Aromatic Substitution: The iminium ion then undergoes an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the new heterocyclic ring.

-

Rearomatization: The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route would involve the cyclization of a suitably substituted aniline derivative with an α,β-unsaturated ester.

Biological Activity and Significance

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[6] Derivatives of this heterocyclic system have shown promise as:

-

Anticancer Agents: Some tetrahydroisoquinoline derivatives have been investigated as anticancer agents that target the NF-κB signaling pathway.[7] The NF-κB pathway is a key regulator of cellular processes such as inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers.

-

Antiallergy Agents: Certain quinoline derivatives have demonstrated potent oral antiallergy activity. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been identified as a prototype for antiallergy agents of the disodium cromoglycate type.

-

Other Therapeutic Areas: The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are found in drugs with a broad range of applications, including anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[8]

The specific biological activity of this compound is not yet well-defined in the literature. However, its structural similarity to other biologically active tetrahydroquinolines suggests its potential as a lead compound for further investigation in various therapeutic areas.

Visualizations

General Synthetic Workflow for 2-Carboxy-Tetrahydroquinolines

The following diagram illustrates a generalized synthetic pathway for the creation of 2-carboxy-tetrahydroquinoline derivatives, a class to which this compound belongs.

Caption: Generalized synthetic workflow for 2-carboxy-tetrahydroquinolines.

Potential Involvement of Tetrahydroquinolines in NF-κB Signaling

Based on the known biological activities of related compounds, the following diagram illustrates a hypothetical mechanism by which a tetrahydroquinoline derivative might inhibit the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a tetrahydroquinoline derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H15NO2 | CID 338259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 4620-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information for the 1,2,3,4-tetrahydroquinoline scaffold with a representative synthesis protocol and predicted spectroscopic data.

Physicochemical Properties

While specific experimental data for the title compound is limited, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 4620-34-2 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₅NO₂ | ChemScene[1], PubChem[2] |

| Molecular Weight | 205.25 g/mol | ChemScene[1], PubChem[2] |

| Predicted LogP | 2.6 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | ChemScene[1], PubChem[2] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of the corresponding quinoline precursor, Ethyl quinoline-2-carboxylate. Catalytic hydrogenation is a widely employed and effective method for this transformation.[3][4][5][6]

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method based on established procedures for the hydrogenation of quinoline derivatives.

Materials:

-

Ethyl quinoline-2-carboxylate

-

Ethanol (or a suitable solvent)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve Ethyl quinoline-2-carboxylate in a suitable solvent such as ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on the benzene ring. The splitting patterns would depend on the substitution.

-

-CH- (Position 2): A multiplet around δ 4.0-4.5 ppm, coupled to the adjacent -CH₂- group.

-

-CH₂- (Ethyl Group): A quartet around δ 4.1-4.3 ppm, due to coupling with the methyl protons.

-

-CH₂- (Position 3): Multiplets in the range of δ 2.0-3.0 ppm.

-

-CH₂- (Position 4): A multiplet around δ 2.5-3.0 ppm.

-

-NH-: A broad singlet that can appear over a wide range, typically δ 3.5-5.0 ppm, and is exchangeable with D₂O.

-

-CH₃ (Ethyl Group): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region, δ 115-150 ppm.

-

-O-CH₂- (Ethyl Group): A signal around δ 60-65 ppm.

-

-CH- (Position 2): A signal around δ 50-55 ppm.

-

-CH₂- (Position 4): A signal around δ 40-45 ppm.

-

-CH₂- (Position 3): A signal around δ 25-30 ppm.

-

-CH₃ (Ethyl Group): A signal in the aliphatic region, around δ 14-16 ppm.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).

Biological Activity and Applications

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a variety of biologically active compounds.[3][4] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer

-

Antimalarial

-

Antiviral

-

Anti-inflammatory

-

Neuroprotective

While the specific biological activity of this compound has not been extensively documented in the available literature, its structural similarity to other biologically active tetrahydroquinolines suggests its potential as a lead compound or intermediate in drug discovery programs. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

Caption: Potential research applications for the title compound.

Conclusion

This compound is a molecule of interest due to its core 1,2,3,4-tetrahydroquinoline structure, which is prevalent in many pharmacologically active compounds. While specific experimental data for this ester is not widely available, this guide provides a framework for its synthesis and predicted analytical characteristics. The information presented here, compiled from the broader knowledge of tetrahydroquinoline chemistry, serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the potential of this and related compounds. Further experimental validation of its properties and biological activities is warranted.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C12H15NO2 | CID 338259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. enamine.net [enamine.net]

- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry.

Core Molecular Data

This compound is a derivative of quinoline with the molecular formula C12H15NO2.[1][2] Its chemical structure consists of a tetrahydroquinoline core with an ethyl carboxylate group attached at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| CAS Number | 4620-34-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID ETHYL ESTER | [1][2] |

Experimental Protocols

A common method for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of corresponding amino compounds. While specific experimental details for the synthesis of this compound can vary, a general approach often involves the reduction of the quinoline ring system, followed by esterification.

A representative synthetic pathway can be visualized as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to yield the final product. The workflow for such a synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Tetrahydroquinoline derivatives are known to interact with various biological targets. While the specific signaling pathways modulated by this compound require further investigation, related compounds have shown activity in pathways associated with neurotransmission and cellular proliferation. A hypothetical signaling cascade is depicted below to illustrate a potential mechanism of action for a generic tetrahydroquinoline-based drug candidate.

References

Spectroscopic and Structural Elucidation of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document presents available ¹H NMR data, and in the absence of experimentally reported ¹³C NMR data in the reviewed literature, a predicted ¹³C NMR data set is provided for reference. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for this class of compounds is detailed, alongside a structural visualization to aid in spectral interpretation.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.96-6.85 | m | - | 2H | Ar-H |

| 6.60-6.50 | m | - | 2H | Ar-H |

| 4.20 | q | 7.1 | 2H | -OCH₂CH₃ |

| 4.05-3.95 | m | - | 1H | H-2 |

| 3.45-3.35 | m | - | 1H | N-H |

| 2.95-2.85 | m | - | 1H | H-4 |

| 2.75-2.65 | m | - | 1H | H-4' |

| 2.25-2.15 | m | - | 2H | H-3 |

| 1.28 | t | 7.1 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 143.8 | C-8a |

| 128.9 | C-7 |

| 127.2 | C-5 |

| 121.5 | C-4a |

| 117.4 | C-8 |

| 114.6 | C-6 |

| 61.2 | -OCH₂CH₃ |

| 54.7 | C-2 |

| 41.8 | C-4 |

| 26.9 | C-3 |

| 14.2 | -OCH₂CH₃ |

Note: The ¹³C NMR data presented is based on computational prediction and should be used as a reference. Experimental verification is recommended.

Molecular Structure

Figure 1. Molecular structure of this compound.

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like this compound is provided below. This protocol is based on standard laboratory practices.[1][2]

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 15-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ (CD₃COCD₃) can also be used depending on the sample's solubility.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. It is advisable to filter the solution through a small cotton or glass wool plug in the pipette to remove any particulate matter.

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. For most modern spectrometers, the residual solvent peak is sufficient for referencing.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Spectrometer Preparation:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): ~16 ppm

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1.0 - 2.0 seconds.

-

Acquisition Time (AQ): ~4.0 seconds.

-

-

¹³C NMR Spectrum Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width (SW): ~240 ppm

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~1.0 - 2.0 seconds.

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). If an internal standard like TMS was used, reference the spectrum to its signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Elucidation

For a comprehensive structural analysis of novel compounds, a series of 1D and 2D NMR experiments are typically performed. The logical workflow for such an analysis is depicted below.

Figure 2. Logical workflow for NMR-based structural elucidation.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. The document details expected fragmentation patterns, experimental protocols, and visual representations of analytical workflows, serving as a vital resource for researchers in analytical chemistry and drug development.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[1][2] Its structure consists of a tetrahydroquinoline core with an ethyl carboxylate group at the 2-position. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is anticipated to be influenced by the stable tetrahydroquinoline ring and the readily cleavable ethyl ester group. Common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) will likely produce a characteristic pattern of fragment ions.

Under EI, the molecular ion (M⁺˙) at m/z 205 is expected. Key fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) to form an acylium ion, or the entire ethyl carboxylate group. Fragmentation of the tetrahydroquinoline ring system, similar to that observed for 1,2,3,4-tetrahydroquinoline itself, is also probable.[3][4]

Under softer ionization conditions like ESI, the protonated molecule ([M+H]⁺) at m/z 206 would be the predominant species in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation by similar pathways as EI, primarily through the loss of neutral molecules like ethanol or ethene.

Proposed Fragmentation Pathway

A primary fragmentation route involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OC₂H₅) or a neutral ethanol molecule (C₂H₅OH) after protonation. Another significant fragmentation is the loss of the entire ethyl group (•C₂H₅). The stability of the resulting carbocations and radical cations will dictate the relative abundance of the observed fragment ions.[5][6][7]

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

| Ion | Proposed Structure | m/z (EI) | m/z (ESI, [M+H]⁺) | Notes |

| Molecular Ion | [C₁₂H₁₅NO₂]⁺˙ | 205 | - | Parent ion in EI-MS |

| Protonated Molecule | [C₁₂H₁₅NO₂ + H]⁺ | - | 206 | Precursor ion in ESI-MS |

| [M - C₂H₅]⁺ | [C₁₀H₁₀NO₂]⁺ | 176 | 177 | Loss of the ethyl group |

| [M - OC₂H₅]⁺ | [C₁₀H₁₀NO]⁺ | 160 | 161 | Loss of the ethoxy group |

| [M - COOC₂H₅]⁺ | [C₉H₁₀N]⁺ | 132 | 133 | Loss of the ethyl carboxylate group |

| Tetrahydroquinoline core | [C₉H₁₁N]⁺˙ | 133 | - | Fragmentation of the ester side chain |

Experimental Protocols

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1-10 µg/mL for initial screening).

-

Matrix Spiking (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), spike the matrix with a known concentration of the analyte and perform a suitable extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

-

Liquid Chromatograph:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 50-500 for full scan. For MS/MS, select the precursor ion at m/z 206 and use a collision energy of 10-30 eV to generate fragment ions.

-

Visualizations

Proposed Fragmentation Pathway Diagram

References

- 1. This compound | C12H15NO2 | CID 338259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the tetrahydroquinoline scaffold. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and explores their interactions with significant biological signaling pathways.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. The introduction of an ethyl carboxylate group at the 2-position, along with further substitutions, gives rise to a class of molecules with potential therapeutic applications, including anticancer and anti-inflammatory activities. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the crystallographic features of this compound derivatives, providing a foundational resource for researchers in the field.

Crystal Structure Analysis

While a complete crystallographic information file (CIF) for the parent compound, this compound, is not publicly available at the time of this writing, extensive structural data has been reported for several of its derivatives. This section presents a summary of the crystallographic data for representative derivatives, offering insights into the conformational properties and packing arrangements of this class of compounds.

Crystallographic Data of Representative Derivatives

Table 1: Crystal Data and Structure Refinement for Ethyl 2,4-dichloroquinoline-3-carboxylate

| Parameter | Value |

| Empirical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5860(4) |

| b (Å) | 19.9082(11) |

| c (Å) | 7.1304(4) |

| α (°) | 90 |

| β (°) | 100.262(1) |

| γ (°) | 90 |

| Volume (ų) | 1199.32(11) |

| Z | 4 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor | 0.035 |

Data obtained from the crystallographic study of ethyl 2,4-dichloroquinoline-3-carboxylate.

Table 2: Crystal Data and Structure Refinement for 1-Tosyl-1,2,3,4-tetrahydroquinoline

| Parameter | Value |

| Empirical Formula | C₁₆H₁₇NO₂S |

| Formula Weight | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2176(7) |

| b (Å) | 8.0468(6) |

| c (Å) | 22.2439(18) |

| α (°) | 90 |

| β (°) | 98.107(4) |

| γ (°) | 90 |

| Volume (ų) | 1456.2(2) |

| Z | 4 |

| Temperature (K) | 94 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor | 0.039 |

Data obtained from the crystallographic study of 1-tosyl-1,2,3,4-tetrahydroquinoline, a related derivative.

Experimental Protocols

The successful determination of the crystal structure of this compound derivatives relies on a series of well-defined experimental procedures, from synthesis to data analysis.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reduction of the corresponding quinoline precursors.

Synthesis Workflow:

Caption: General synthesis workflow for this compound derivatives.

Detailed Methodology:

-

Synthesis of the Quinoline Precursor: The synthesis typically starts from a substituted quinoline-2-carboxylic acid.

-

Reduction to Tetrahydroquinoline: A common method for the reduction of the quinoline ring system is catalytic hydrogenation. The quinoline derivative is dissolved in a suitable solvent, such as ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically stirred at room temperature until completion.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol/diethyl ether and ethyl acetate/hexane mixtures. The solution is left undisturbed in a loosely covered container at room temperature, allowing for the slow formation of well-ordered crystals over several days.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

X-ray Crystallography Workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Processing: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects, as well as absorption, are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Biological Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroquinoline have been shown to modulate key signaling pathways implicated in cancer and inflammation, highlighting their potential as therapeutic agents.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many cancers. Some tetrahydroquinoline derivatives have been identified as inhibitors of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoline derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.[3] Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers. Certain tetrahydroquinoline derivatives have demonstrated the ability to inhibit NF-κB activation.

References

- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel Tetrahydroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the biological screening of novel tetrahydroquinoline compounds. Tetrahydroquinolines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This document outlines detailed experimental protocols, presents key quantitative data from recent studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the screening process.

Introduction to Tetrahydroquinolines in Drug Discovery

Tetrahydroquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery.[1][2][3] Both naturally occurring and synthetic tetrahydroquinolines possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Their structural versatility allows for the synthesis of diverse libraries of compounds, making them ideal candidates for high-throughput screening campaigns aimed at identifying novel therapeutic agents.[5] Numerous studies have reported the potent cytotoxic effects of tetrahydroquinoline derivatives against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.[1][2][3]

Data Presentation: Biological Activities of Novel Tetrahydroquinoline Compounds

The following tables summarize the quantitative data from various studies on the biological activities of novel tetrahydroquinoline derivatives, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4a | A549 (Lung) | Not Specified | Potent Cytotoxicity | [6] |

| 4a | HCT-116 (Colon) | Not Specified | Potent Cytotoxicity | [6] |

| 20d | HCT-116 (Colon) | Not Specified | Micromolar concentrations | [7][8] |

| 39 | HT29 (Colon) | MTT | 7.9 | [9] |

| 39 | MCF-7 (Breast) | MTT | 2.0 | [9] |

| 40 | HT29 (Colon) | MTT | 10.1 | [9] |

| 45 | HT29 (Colon) | MTT | 11.5 | [9] |

| 7e | A549 (Lung) | Not Specified | 0.155 | [10] |

| 8d | MCF-7 (Breast) | Not Specified | 0.170 | [10] |

| C2 | LNCaP (Prostate) | Not Specified | 0.019 | [11] |

| AT2 | Prostate Cancer Cells | Not Specified | Not Specified | [11] |

| Compound 2 | MCF-7 (Breast) | Not Specified | 50 (after 72h) | [12] |

| Compound 2 | MDA-MB-231 (Breast) | Not Specified | 25 (after 72h) | [12] |

Table 2: Enzyme Inhibition by Novel Tetrahydroquinoline Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| 7e | CDK2 | Not Specified | 0.149 | [10] |

| 8d | DHFR | Not Specified | 0.199 | [10] |

| 18s | LSD1 | Not Specified | 0.055 | [13] |

| 18x | LSD1 | Not Specified | 0.540 | [13] |

| 5n | Acetylcholinesterase (AChE) | Not Specified | 4.24 | [14][15][16] |

| 6aa | Butyrylcholinesterase (BChE) | Not Specified | 3.97 | [14][15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of tetrahydroquinoline compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in the initial screening of novel compounds to determine their potential as anticancer agents.[17][18] The MTT and SRB assays are two of the most widely used colorimetric methods.[17][19]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the novel tetrahydroquinoline compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to the respective wells.[17] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[17]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17]

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[17]

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[17]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[17]

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[17]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action of bioactive compounds.[20][21]

General Protocol:

-

Preparation of Reagents: Prepare a suitable buffer solution at the optimal pH for the target enzyme.[20] Prepare stock solutions of the enzyme, substrate, and the novel tetrahydroquinoline inhibitor.[20]

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor.[20] Allow for a pre-incubation period to permit the binding of the inhibitor to the enzyme.[20]

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.[20]

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.[20] The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.[20] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[21]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[22][23]

Competitive Binding Assay Protocol:

-

Preparation of Materials: Prepare a membrane fraction or whole cells expressing the target receptor. A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor is also required.[22]

-

Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled novel tetrahydroquinoline compound.[24]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This is commonly achieved by rapid filtration through a filter mat that retains the receptor-ligand complexes.[24]

-

Detection: Quantify the amount of labeled ligand bound to the receptor using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement).

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve. The IC50 value, the concentration of the unlabeled ligand that displaces 50% of the specifically bound labeled ligand, can be determined from this curve.[23] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[24]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by tetrahydroquinoline compounds.

Caption: PI3K/AKT/mTOR signaling pathway, a common target for anticancer tetrahydroquinolines.[8]

Caption: Apoptosis pathways, a mechanism of action for some cytotoxic tetrahydroquinolines.[6]

Experimental Workflows

The following diagrams illustrate the general workflows for the biological screening of novel tetrahydroquinoline compounds.

Caption: A typical workflow for screening novel compounds for cytotoxic activity.[17]

Caption: A streamlined workflow for characterizing enzyme inhibitory activity.

References

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]

- 16. Tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds as potential cholinesterases inhibitors: Synthesis, enzyme inhibition assays, and molecular modeling studies - Universidad Andrés Bello [researchers.unab.cl]

- 17. benchchem.com [benchchem.com]

- 18. opentrons.com [opentrons.com]

- 19. benchchem.com [benchchem.com]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. benchchem.com [benchchem.com]

- 22. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on privileged scaffolds that offer a foundation for the development of diverse and potent bioactive molecules. Among these, the 1,2,3,4-tetrahydroquinoline (THQ) framework has emerged as a cornerstone in drug discovery, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the significance of a key derivative, Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, as a versatile starting point for the synthesis of compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.

Core Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a fused benzene ring and a partially saturated pyridine ring, with an ethyl ester functional group at the 2-position. Its chemical formula is C₁₂H₁₅NO₂, and it has a molecular weight of 205.25 g/mol . This scaffold possesses favorable physicochemical properties that make it an attractive starting point for drug design. An analysis based on Lipinski's Rule of Five, a set of guidelines to evaluate the druglikeness of a chemical compound, indicates its potential for good oral bioavailability.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 205.25 g/mol | < 500 Da (Compliant) |

| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 2 (C=O, O-C₂H₅) | ≤ 10 (Compliant) |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 (predicted) | ≤ 5 (Compliant) |

The compliance of the core scaffold with Lipinski's rules suggests that its derivatives have a higher likelihood of possessing drug-like properties, a crucial consideration in the early stages of drug development.

Therapeutic Applications as an NF-κB Inhibitor

One of the most promising applications of the this compound scaffold is in the development of inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in a variety of inflammatory diseases and cancers.